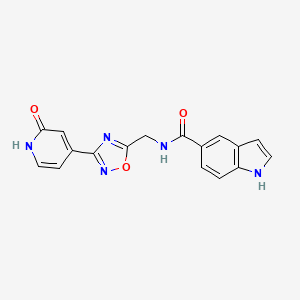

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

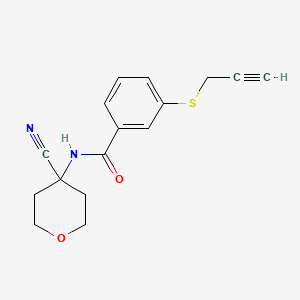

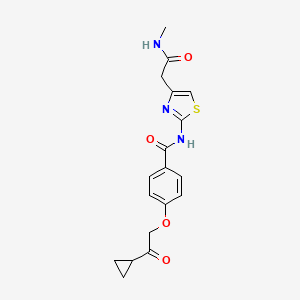

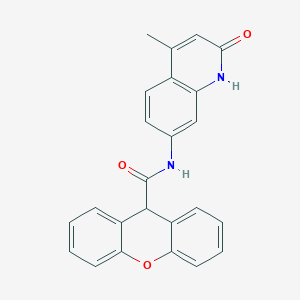

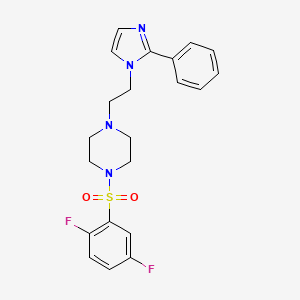

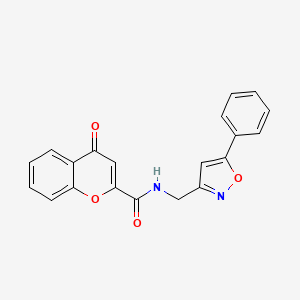

Molecular Structure Analysis

The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The indole ring, for example, is aromatic and may participate in pi stacking interactions. The oxadiazole and dihydropyridine rings are also likely to contribute to the compound’s reactivity .Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that indole derivatives, including those related to the structure of the compound , possess antimicrobial activities. For example, the synthesis of novel indole derivatives and their antimicrobial activities were investigated, revealing that microwave-assisted synthesis can improve yields and reduce reaction times. These indole derivatives displayed significant antimicrobial activities against various microbial strains (D. Anekal & J. S. Biradar, 2012).

Antioxidant and Antimicrobial Properties

Another study focused on the synthesis and biological evaluation of Schiff bases containing the indole moiety. These compounds, including cyclocondensation products, exhibited good antioxidant and antimicrobial activities, demonstrating the versatility of indole-based compounds in therapeutic applications (A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015).

Antidiabetic Screening

A series of novel dihydropyrimidine derivatives were synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This indicates the potential of such compounds in the development of new antidiabetic treatments (J. Lalpara et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitEZH2 , a key enzyme in the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27, resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .

Biochemical Pathways

Inhibition of ezh2 by similar compounds leads to a decrease in h3k27 trimethylation, which can result in the reactivation of previously silenced genes . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Similar compounds have demonstrated robust antitumor effects in xenograft models when dosed appropriately , suggesting favorable pharmacokinetic properties.

Result of Action

Inhibition of ezh2 by similar compounds has been associated with the reactivation of previously silenced genes , which can influence cell proliferation and differentiation .

Future Directions

properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c23-14-8-11(4-6-19-14)16-21-15(25-22-16)9-20-17(24)12-1-2-13-10(7-12)3-5-18-13/h1-8,18H,9H2,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBALBZRKMGZQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)